H-Gly-DL-Pro-AMC.TsOH
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Overview
Description
It is a fluorogenic substrate for X-prolyl dipeptidyl-aminopeptidase, an enzyme involved in the breakdown of proline-containing peptides . This compound is widely used in enzymatic assays due to its ability to release a fluorescent product upon enzymatic cleavage, making it a valuable tool for studying enzyme activity and kinetics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Gly-Pro-Mca Tosylate typically involves the coupling of Glycyl-L-proline with 4-methylcoumaryl-7-amide in the presence of tosyl chloride. The reaction is carried out under controlled conditions to ensure high yield and purity. The process involves the following steps:
Coupling Reaction: Glycyl-L-proline is reacted with 4-methylcoumaryl-7-amide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Tosylation: The resulting product is then tosylated using tosyl chloride in the presence of a base such as triethylamine.
Purification: The final product is purified using techniques like high-performance liquid chromatography (HPLC) to achieve the desired purity.
Industrial Production Methods
Industrial production of Gly-Pro-Mca Tosylate follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated synthesis and purification systems. The use of advanced analytical techniques ensures consistent quality and high yield .
Chemical Reactions Analysis
Types of Reactions
Gly-Pro-Mca Tosylate undergoes several types of chemical reactions, including:
Substitution: Tosylate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Substitution: Tosylate substitution reactions typically involve nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Scientific Research Applications
Gly-Pro-Mca Tosylate has a wide range of applications in scientific research, including:
Biochemistry: The compound is employed in assays to measure enzyme activity in various biological samples.
Drug Discovery: It serves as a tool for screening potential inhibitors of X-prolyl dipeptidyl-aminopeptidase, aiding in the development of therapeutic agents.
Molecular Biology: Gly-Pro-Mca Tosylate is used in studies involving protein-protein interactions and enzyme-substrate specificity.
Mechanism of Action
The mechanism of action of Gly-Pro-Mca Tosylate involves its hydrolysis by X-prolyl dipeptidyl-aminopeptidase. The enzyme recognizes the Gly-Pro sequence and cleaves the amide bond, releasing 7-amino-4-methylcoumarin. This fluorescent product can be quantitatively measured, providing insights into enzyme activity and kinetics . The molecular target of this compound is the active site of X-prolyl dipeptidyl-aminopeptidase, where it binds and undergoes enzymatic cleavage .
Comparison with Similar Compounds
Similar Compounds
Z-Gly-Pro-Mca: Another fluorogenic substrate for X-prolyl dipeptidyl-aminopeptidase, differing in the presence of a benzyloxycarbonyl (Z) protecting group.
Suc-Gly-Pro-Mca: A substrate with a succinyl (Suc) group, used for similar enzymatic assays.
Uniqueness
Gly-Pro-Mca Tosylate is unique due to its high sensitivity and specificity for X-prolyl dipeptidyl-aminopeptidase. The tosylate group enhances its solubility and stability, making it a preferred choice for various biochemical assays .
Properties
Molecular Formula |
C24H27N3O7S |
---|---|
Molecular Weight |
501.6 g/mol |
IUPAC Name |
1-(2-aminoacetyl)-N-(4-methyl-2-oxochromen-7-yl)pyrrolidine-2-carboxamide;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C17H19N3O4.C7H8O3S/c1-10-7-16(22)24-14-8-11(4-5-12(10)14)19-17(23)13-3-2-6-20(13)15(21)9-18;1-6-2-4-7(5-3-6)11(8,9)10/h4-5,7-8,13H,2-3,6,9,18H2,1H3,(H,19,23);2-5H,1H3,(H,8,9,10) |
InChI Key |
UPJXMGBMMLNPJT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C3CCCN3C(=O)CN |
Origin of Product |
United States |
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